molecular formula C20H25NO4S2 B5143699 4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine

4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine

Cat. No.: B5143699
M. Wt: 407.6 g/mol
InChI Key: LVHQJKRJURAUHH-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine is a complex organic compound characterized by its unique structural features This compound contains a sulfonyl group attached to an ethylphenyl ring, a thiolan ring with two dioxo groups, and an amine group linked to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine typically involves multiple steps, including the formation of the sulfonyl group, the thiolan ring, and the final amine linkage. Common synthetic routes may involve:

    Formation of the Sulfonyl Group: This step often involves the reaction of an ethylphenyl compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

    Formation of the Thiolan Ring: The thiolan ring can be synthesized through cyclization reactions involving dioxo compounds and appropriate ring-closing agents.

    Amine Linkage Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The thiolan ring and amine group may also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)benzenesulfonamide
  • N-[2-(3,4-Diethoxyphenyl)ethyl]-5-{[(2-methylphenyl)sulfonyl]methyl}-2-furamide

Uniqueness

4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-3-16-8-10-18(11-9-16)27(24,25)20-14-26(22,23)13-19(20)21-12-17-7-5-4-6-15(17)2/h4-11,19-21H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHQJKRJURAUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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